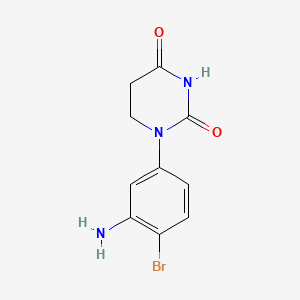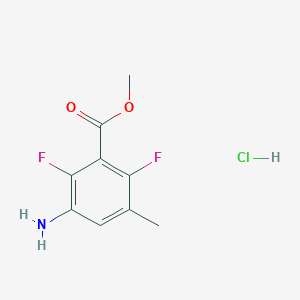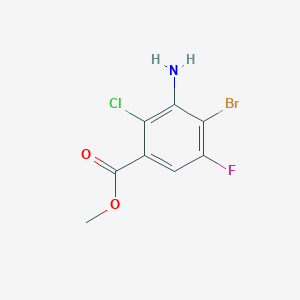methanone](/img/structure/B15304729.png)
[(2,6-Dimethylpyridin-3-yl)sulfanyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylpyridin-3-yl)sulfanylmethanone: is an organic compound characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, a sulfanyl group at position 3, and a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 2,6-dimethyl-3-pyridinethiol with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activity and potential therapeutic applications.
Medicine: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone and its derivatives are explored for their pharmacological properties. They are evaluated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of dyes, polymers, and other high-value products.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, while the pyridine and phenylmethanone moieties can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
(2,6-Dimethylpyridin-3-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2,6-Dimethylpyridin-3-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methanone group.
(2,6-Dimethylpyridin-3-yl)sulfanylpropane: Similar structure but with a propane group instead of a methanone group.
Uniqueness: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is unique due to the presence of both a sulfanyl group and a phenylmethanone moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C14H13NOS |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
S-(2,6-dimethylpyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C14H13NOS/c1-10-8-9-13(11(2)15-10)17-14(16)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI-Schlüssel |
NUWOGJJGDCNESD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)SC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)





![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)



